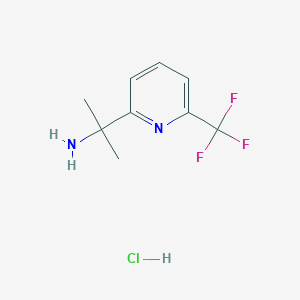
2-(6-(三氟甲基)吡啶-2-基)丙烷-2-胺盐酸盐
描述
“2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” is a chemical compound . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity . The trifluoromethyl group in the compound is a common feature in FDA-approved drugs .
Synthesis Analysis
The synthesis of similar compounds involves the use of bioisosterism, where a pyridine group is substituted for phenyl in pyrimidifen . The synthesis, characterization, and activity data of the compounds are presented in the text, and the structure-activity relationships are discussed .Molecular Structure Analysis
The molecular formula of “2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” is C9H12ClF3N2 . More detailed structural information may be available in specialized chemical databases or literature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . For example, the synthesis of a related compound involved a Pd-catalyzed coupling reaction .科学研究应用
络合和配体性质
- 与所讨论的化学结构相关的可溶性三((6-苯基-2-吡啶基)甲基)胺衍生物已证明具有形成金属配合物的能力,这些配合物具有疏水腔,可能容纳小分子。这些配体在有机和水性溶剂中的溶解性增强促进了它们与金属离子(如 Zn(2+) 和 Cu(2+))的结合性质的研究,展示了显着的荧光性质和结合亲和力 (梁等人,2009)。
结构多样的库的合成
- 化合物 3-二甲氨基-1-(噻吩-2-基)丙烷-1-酮盐酸盐虽然与查询化合物略有不同,但已被用作烷基化和环闭合反应中的起始原料,以生成结构多样的化合物库,表明此类化合物有可能作为合成化学中的前体 (Roman,2013)。
药物研究与开发
- 在药物发现领域,2-(6-(三氟甲基)吡啶-2-基)丙烷-2-胺及其类似物的结构主题已参与多种化合物的合成。这包括生成 N-(6-(三氟甲基)吡啶-2-基)嘧啶-4-胺类似物,表明此类结构在开发新型药物中的作用 (Shankar 等人,2021)。
光学和荧光研究
- 对具有给电子氨基官能团的体系的结构和环境响应光学性质的探索,包括吡啶衍生物,一直是研究的主题。这项研究提供了对这些结构对热、氧化还原、紫外-可见吸收和发射性质的影响的见解,这对于在材料科学和传感器技术中的应用至关重要 (Palion-Gazda 等人,2019)。
作用机制
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group in a molecule can enhance drug potency by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
未来方向
The future directions for research on “2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” and similar compounds could include further exploration of their potential applications in agriculture and medicine . Additionally, more detailed studies on their synthesis, characterization, and activity could provide valuable insights .
生化分析
Biochemical Properties
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis
Cellular Effects
The effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce hydroxyproline content in HSC-T6 cells, indicating its potential to inhibit collagen synthesis . This reduction in collagen synthesis can impact cellular processes related to tissue repair and fibrosis.
Molecular Mechanism
At the molecular level, 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of collagen prolyl-4-hydroxylase by binding to its active site, preventing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen production, which can be beneficial in conditions characterized by excessive collagen deposition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory effects on collagen synthesis over extended periods
Dosage Effects in Animal Models
The effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Understanding the metabolic pathways of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and lungs . Its localization and accumulation in these tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and mechanism of action.
属性
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12;/h3-5H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBJVFOJZTMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721319 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192356-27-6 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

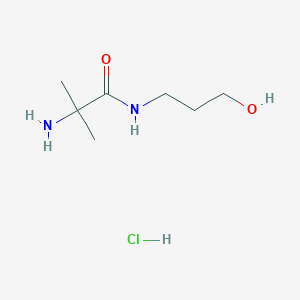
![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)

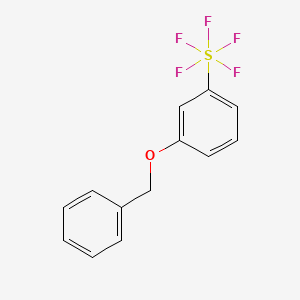




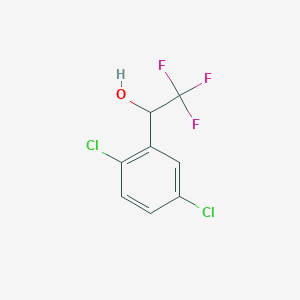
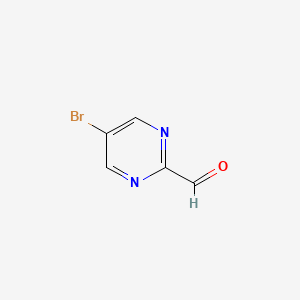
![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)

![Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B1441909.png)
